molecular formula C7H10N2O2 B12339244 5-Isopropylisoxazole-3-carboxamide CAS No. 71433-23-3

5-Isopropylisoxazole-3-carboxamide

Cat. No.: B12339244
CAS No.: 71433-23-3
M. Wt: 154.17 g/mol
InChI Key: YUJDBNXKEJDCSZ-UHFFFAOYSA-N
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Description

5-Isopropylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynesCommon catalysts used in this reaction include copper (I) and ruthenium (II) compounds .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation. These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-Isopropylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Isopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 5-Cyclopropylisoxazole-3-carboxylic acid
  • 5-Phenylisoxazole-3-carboxamide
  • 5-Methylisoxazole-3-carboxamide

Comparison: 5-Isopropylisoxazole-3-carboxamide is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

CAS No.

71433-23-3

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3,(H2,8,10)

InChI Key

YUJDBNXKEJDCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N

Origin of Product

United States

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